molecular formula C13H13N5 B2374392 N-(3,4-dimethylphenyl)-9H-purin-6-amine CAS No. 326008-19-9

N-(3,4-dimethylphenyl)-9H-purin-6-amine

Cat. No.: B2374392
CAS No.: 326008-19-9
M. Wt: 239.282
InChI Key: IOPVEFNFEJPUQH-UHFFFAOYSA-N
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Description

Contextualization of Purine-6-amines in Chemical Biology and Medicinal Chemistry Research

Purine-6-amines, also known as N6-substituted adenines, represent a significant class of purine (B94841) derivatives that have been extensively investigated for their therapeutic potential. The purine core is a fundamental component of nucleic acids (DNA and RNA) and essential biomolecules like adenosine (B11128) triphosphate (ATP), making its derivatives prime candidates for interacting with biological systems.

In medicinal chemistry, purine-6-amines have been explored as scaffolds for the development of a wide range of therapeutic agents. Their ability to mimic endogenous purines allows them to interact with various enzymes and receptors, leading to diverse pharmacological effects. Notably, compounds from this class have been investigated for their potential as:

Anticancer agents: Many purine derivatives exhibit cytotoxic activity against tumor cell lines. mdpi.com

Kinase inhibitors: As analogs of ATP, they can compete for the ATP-binding site on kinases, a class of enzymes often dysregulated in cancer and other diseases.

Antiviral and antimicrobial agents: Modifications to the purine ring and its substituents have yielded compounds with activity against various pathogens. researchgate.net

The versatility of the purine-6-amine scaffold allows for systematic modifications to explore structure-activity relationships (SAR), guiding the design of more potent and selective drug candidates.

Overview of the N-(3,4-dimethylphenyl)-9H-purin-6-amine Chemical Class and its Structural Significance

This compound belongs to the N-aryl-9H-purin-6-amine subclass. The defining structural feature of this compound is the attachment of a 3,4-dimethylphenyl group to the 6-position of the purine ring via an amine bridge.

Key Structural Features:

Purine Core: The bicyclic purine ring system is the foundational element, providing the necessary framework for biological interactions.

Amine Linker: The nitrogen atom at the 6-position serves as a linker to the aromatic substituent and is a key site for hydrogen bonding interactions.

The structural significance of this compound lies in the combination of the biologically relevant purine core with a specifically substituted aromatic moiety. The nature and position of substituents on the phenyl ring of N-aryl-9H-purin-6-amines can dramatically influence their biological activity. While specific research on the 3,4-dimethylphenyl derivative is not widely available, studies on related N-phenyl-purine compounds allow for inferences about its potential properties. The dimethyl substitution, for instance, increases the lipophilicity of the phenyl ring compared to an unsubstituted phenyl group, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.

Below is a table summarizing the key chemical features of this compound.

FeatureDescription
Chemical Formula C₁₃H₁₃N₅
Molecular Weight 239.28 g/mol
Core Structure Purine
Substituent at C6 3,4-dimethylphenylamino
Chemical Class N-aryl-9H-purin-6-amine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-dimethylphenyl)-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-8-3-4-10(5-9(8)2)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPVEFNFEJPUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC3=C2NC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N 3,4 Dimethylphenyl 9h Purin 6 Amine and Analogues

General Synthetic Approaches for Purine (B94841) Functionalization

The functionalization of the purine scaffold is a well-established field, with a variety of methods available to modify the purine core, introduce amine linkers, and append aryl moieties.

Strategies for Purine Core Modifications

Modification of the purine core can be achieved through several strategies, often targeting specific positions on the heterocyclic ring system. Direct C-H bond activation and functionalization have emerged as powerful tools, allowing for the introduction of substituents without the need for pre-functionalized starting materials. For instance, transition metal-catalyzed cross-coupling reactions can be employed to introduce aryl or alkyl groups at various positions on the purine ring. Additionally, the purine ring system can be constructed from substituted pyrimidine (B1678525) or imidazole (B134444) precursors, allowing for the incorporation of diversity at the outset of the synthesis.

Methods for Amine Linker Introduction at the Purine C6 Position

The introduction of an amine linker at the C6 position of the purine ring is most commonly achieved through nucleophilic aromatic substitution (SNAr). This typically involves the reaction of a 6-halopurine, most frequently 6-chloropurine (B14466), with a primary or secondary amine. The reactivity of the 6-position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the purine ring system.

In cases where direct amination of 6-chloropurine is challenging, alternative leaving groups can be employed. For example, sulfonyl groups can be introduced at the C6 position and subsequently displaced by amines. This approach can offer milder reaction conditions and broader substrate scope.

Techniques for Aryl Substitution, including Dimethylphenyl Moiety Incorporation

The formation of a C-N bond between the purine C6 position and an aryl group, such as the 3,4-dimethylphenyl moiety, is a key step in the synthesis of the target compound. Two of the most powerful and widely used methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.org In the context of synthesizing N-(3,4-dimethylphenyl)-9H-purin-6-amine, this would involve the coupling of 6-chloropurine with 3,4-dimethylaniline. This reaction is known for its high efficiency, broad functional group tolerance, and the development of various generations of catalysts and ligands to suit different substrates. wikipedia.orgnih.gov

The Ullmann condensation is a copper-catalyzed reaction that also forms C-N bonds. wikipedia.org While traditionally requiring harsh reaction conditions (high temperatures and polar solvents), modern modifications of the Ullmann reaction utilize soluble copper catalysts and ligands, allowing for milder and more efficient couplings. wikipedia.org This method provides a valuable alternative to the palladium-catalyzed approaches.

Targeted Synthesis of this compound and Specific Dimethylphenyl-Substituted Analogues

A proposed synthetic scheme is presented below:

Scheme 1: Proposed Synthesis of this compound

Reaction Components and Conditions:

ComponentRoleExamples
Purine Precursor Starting material6-chloropurine
Amine Coupling partner3,4-dimethylaniline
Catalyst Facilitates the reactionPd2(dba)3, [Pd(allyl)Cl]2
Ligand Stabilizes and activates the catalystXPhos, BINAP, DPPF
Base Neutralizes the generated acidNaOtBu, Cs2CO3, K3PO4
Solvent Reaction mediumToluene, Dioxane

This reaction would likely be carried out under an inert atmosphere to prevent degradation of the catalyst and reactants. The choice of catalyst, ligand, base, and solvent would be optimized to achieve the highest possible yield and purity of the final product. The synthesis of analogues with different dimethylphenyl substitution patterns could be readily achieved by using the corresponding isomeric dimethylanilines as starting materials.

Parallel Synthesis and Library Generation of Diverse Purine-Amine Derivatives for Biological Screening

The purine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. Consequently, the generation of libraries of diverse purine-amine derivatives is a common strategy in drug discovery to explore structure-activity relationships (SAR).

Parallel synthesis techniques are well-suited for this purpose. These methods allow for the rapid synthesis of a large number of compounds in a systematic manner. Typically, a common purine core, such as 6-chloropurine, is reacted with a diverse set of amines in a multi-well format. This approach enables the efficient exploration of the chemical space around the purine scaffold. Both solution-phase and solid-phase synthesis strategies have been employed for the generation of purine libraries. Solid-phase synthesis can simplify purification, as excess reagents and by-products can be washed away from the resin-bound product.

Regioselectivity and Stereochemistry in Purine Alkylation and Functionalization

When functionalizing the purine ring, particularly through alkylation, the issue of regioselectivity arises. The purine nucleus has multiple potential sites for alkylation, with the N7 and N9 positions of the imidazole ring being the most common. The ratio of N7 to N9 alkylation can be influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the substituents already present on the purine ring.

For the synthesis of this compound, the desired product is the N9-unsubstituted tautomer. In the proposed synthesis via cross-coupling, this is generally the favored product. However, if further modification of the purine core by alkylation is desired, careful control of the reaction conditions is necessary to achieve the desired regioselectivity. In some cases, protecting groups may be employed to block one of the nitrogen atoms and direct the alkylation to the desired position.

Stereochemistry becomes a critical consideration when chiral substituents are introduced to the purine scaffold, for example, when coupling with a chiral amine or when a chiral center is present in a substituent. In such cases, the synthesis must be designed to control the stereochemical outcome, which can be crucial for biological activity.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Motifs Governing Biological Activity

The biological profile of N6-arylpurines is governed by the interplay of several structural motifs. The nature and substitution pattern of the aryl group at the N6 position, modifications on the purine (B94841) ring itself, and the characteristics of any linking elements are all critical determinants of activity.

The substituent at the 6-position of the purine ring is a primary determinant of biological activity and target selectivity. scielo.org.mxresearchgate.net In the case of N-(3,4-dimethylphenyl)-9H-purin-6-amine, the N6-linked dimethylphenyl group plays a crucial role.

The lipophilicity, size, and electronic properties of the N6-substituent significantly modulate the compound's interaction with its biological target. SAR studies on related N6-arylpurines have shown that the nature and position of substituents on the phenyl ring are critical. For instance, in a series of 2,6,9-trisubstituted purines, an arylpiperazinyl system connected at the C6 position of the purine ring was found to be beneficial for cytotoxic activity. researchgate.net This highlights the importance of a substituted aryl moiety at this position.

Modifications to the purine ring itself offer another avenue to modulate the biological activity of N6-arylpurines. The C2, C8, and N9 positions are common sites for substitution.

C2 Position: Substitution at the C2 position of the purine ring can significantly impact potency and selectivity. nih.gov In studies of 2,6,9-trisubstituted purines, it was found that the use of bulky systems at the C-2 position is generally unfavorable for cytotoxic activity. researchgate.netsemanticscholar.org However, in other contexts, such as antirhinovirus agents, introducing a lipophilic, electron-withdrawing substituent like a trifluoromethyl group at C-2 dramatically increases activity. nih.gov This suggests that the optimal C2-substituent is highly dependent on the specific biological target. For adenosine (B11128) receptor ligands, a cyano group at C2 in N6-methyladenosine can confer agonistic properties. nih.gov

C8 Position: The C8 position is also a key site for modification. However, substitutions at this position can sometimes lead to a total loss of activity, as observed in a study of nebularine (B15395) analogues as adenosine deaminase inhibitors. acs.org In contrast, 8-substituted purines have been investigated as potential kinase inhibitors. researchgate.net

N9 Position: The N9 position is critical, and the presence of a substituent is often essential for activity. For many purine-based compounds, such as cytostatic 6-phenylpurine derivatives, the presence of a β-D-ribofuranosyl moiety at the N-9 position is crucial for biological activity. cas.cz In the design of other agents, simpler alkyl or benzyl (B1604629) groups at N9 are employed to tune the compound's properties. nih.gov For this compound, the hydrogen at the 9H position allows for tautomerization and potential hydrogen bonding interactions within a receptor active site. wikipedia.org

The nature of the connection between the purine C6 position and the aryl group is a critical factor. In this compound, this is a direct amino (NH) linker. This linker allows for a degree of rotational freedom and acts as a hydrogen bond donor. Studies comparing different linker isosteres (e.g., nitrogen, oxygen, sulfur) have shown that the choice of linker can dramatically affect potency. For instance, in a series of 6-substituted purine derivatives developed as positive inotropes, thioether-linked derivatives were found to be superior to their oxygen and nitrogen isosteres. nih.gov The conformation of the side chain, dictated by the linker and the bulk of the substituents, influences how the molecule presents itself to its target, impacting both potency and selectivity.

Conformational Analysis and Identification of Bioactive Conformations

Conformational analysis is the study of the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org For this compound, the key conformational flexibility lies in the rotation around the C6-N bond, which determines the orientation of the 3,4-dimethylphenyl ring relative to the purine core. This orientation is critical for binding to a biological target.

Computational modeling, NMR spectroscopy, and X-ray crystallography are used to study these conformations. nih.gov The bioactive conformation, i.e., the specific three-dimensional shape the molecule adopts when it binds to its target, may be one of several low-energy conformations in solution. Studies on similar N,N-disubstituted antagonists have revealed that low-energy conformations can be characterized by intramolecular π-stacking interactions, which can pre-organize the molecule for receptor binding. nih.gov Identifying the bioactive conformation is a key goal of rational drug design, as it allows for the creation of more rigid analogs that are "locked" in the optimal shape, potentially leading to increased potency and selectivity.

Rational Design Principles for Developing Targeted Purine-Amine Ligands

Rational design principles leverage the understanding gained from SAR and conformational studies to create new, improved ligands. This process often involves a combination of ligand-based and structure-based design strategies.

Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design can be employed. This involves using computational tools to dock potential ligands into the active site of the target protein. nih.gov This approach allows for the design of molecules with enhanced interactions with key residues in the binding pocket, such as hydrogen bonds or hydrophobic interactions. nih.gov

Ligand-Based Design and QSAR: In the absence of a target structure, ligand-based methods are used. These rely on the SAR of a series of known active compounds. Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical properties of molecules with their biological activities. nih.gov These models can help predict the activity of new, unsynthesized compounds and identify the key physicochemical properties (e.g., lipophilicity, electronic character, steric bulk) that are most important for activity. researchgate.netnih.gov

The design of purine-amine ligands often involves exploring the "chemical space" around a lead compound like this compound by synthesizing and testing a library of related compounds with systematic variations at the key positions (N6-aryl group, C2, C8, N9) to build a comprehensive SAR profile. nih.gov

Comparative SAR Analysis with Known Purine-Based Bioactive Compounds

The purine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs and bioactive molecules targeting a wide range of proteins. researchgate.net Comparing the SAR of N6-aryl amines with other classes of purine derivatives provides valuable context.

Kinase Inhibitors: Many potent kinase inhibitors are 2,6,9-trisubstituted purines. researchgate.net For these compounds, the N9 substituent often explores a hydrophobic pocket, the N6-substituent projects towards the solvent-exposed region, and the C2 substituent can be varied to improve selectivity. The SAR for these compounds often emphasizes the importance of specific hydrogen bonding patterns with the kinase hinge region, a feature that is also relevant for N6-aryl amines.

Adenosine Receptor Ligands: Ligands for adenosine receptors are another major class of purine-based compounds. Agonists in this class typically feature a ribose sugar at the N9 position, which is critical for activity. nih.gov Antagonists, on the other hand, often have bulky substituents at N9 and C8. The SAR for N6-substituted adenosines shows that bulky N6 substituents are well-tolerated and can confer selectivity for different adenosine receptor subtypes.

Antiviral/Anticancer Nucleoside Analogs: Compounds like 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491) are purine antimetabolites used in cancer therapy. nih.gov Their mechanism involves metabolic activation to the corresponding nucleotide. While structurally simple, their SAR highlights that even small changes to the 6-position substituent can dramatically alter their biological properties and mechanism of action.

This comparative analysis reveals that while certain general principles apply across different classes of purine-based compounds (e.g., the importance of substitution at C6 and N9), the specific structural requirements for optimal activity are highly dependent on the biological target. The N-(3,4-dimethylphenyl) group provides a specific lipophilic and steric profile that is likely tailored for a particular binding site, distinguishing it from other purine-based agents.

Computational Approaches and Structural Biology Insights

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this technique is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as a purine (B94841) derivative, within the active site of a target protein, often a kinase.

While no specific molecular docking studies featuring N-(3,4-dimethylphenyl)-9H-purin-6-amine have been published, this approach would typically be used to:

Identify key amino acid residues that may form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the purine core, the dimethylphenyl group, and the amine linker.

Generate a binding score to estimate the binding affinity, helping to rank it against other potential inhibitors.

Provide a structural hypothesis for its mechanism of action, guiding further experimental studies.

Molecular Dynamics Simulations for Elucidating Binding Modes and Conformational Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a ligand-protein complex, an MD simulation can reveal the stability of the binding pose predicted by docking, the flexibility of the protein and ligand, and the role of solvent molecules in the binding event.

Specific MD simulation data for this compound complexed with a biological target is not available. If such studies were performed, they would aim to:

Assess the stability of the predicted binding orientation over a simulated time period (nanoseconds to microseconds).

Analyze the conformational changes in both the ligand and the protein upon binding.

Calculate the free energy of binding, offering a more rigorous prediction of binding affinity than docking scores alone.

Virtual Screening Methodologies for Identifying Novel Biological Targets and Lead Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This can be done using either ligand-based methods (searching for molecules with similar properties to known actives) or structure-based methods (docking a library of compounds into the target's binding site).

There is no published research detailing the use of this compound in a virtual screening campaign, either as a query molecule or as a hit from a library screen. In a typical workflow, a library of purine analogues could be virtually screened against a panel of protein targets (e.g., various kinases) to identify potential biological targets for this chemical scaffold.

X-ray Crystallography and Cryo-Electron Microscopy in Characterizing Purine-Ligand Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier experimental techniques for determining the high-resolution, three-dimensional structure of molecules, including protein-ligand complexes. These methods provide definitive evidence of how a ligand binds to its target at an atomic level.

No crystal or cryo-EM structures have been deposited in public databases, such as the Protein Data Bank (PDB), for this compound in complex with a protein. Obtaining such a structure would be a critical step in a drug discovery program, as it would:

Unequivocally confirm the binding mode.

Reveal the precise intermolecular interactions responsible for binding affinity and selectivity.

Provide an exact template for structure-based drug design and the rational optimization of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

A QSAR study requires a dataset of structurally related compounds with measured biological activity. As there are no published studies providing such a dataset for a series including this compound, no specific QSAR models for this compound exist. Developing a QSAR model for a series of N-phenyl-9H-purin-6-amine analogues would involve:

Synthesizing and testing a range of derivatives with varied substituents.

Calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound.

Using statistical methods to build a regression model that correlates these descriptors with the observed biological activity.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural characterization of N-(3,4-dimethylphenyl)-9H-purin-6-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and UV-Visible spectroscopy provide detailed information about the molecule's atomic connectivity, mass, and electronic properties.

Table 1: Representative ¹H NMR Spectral Data for an Analogous Compound: 9-allyl-2-chloro-N-phenyl-9H-purin-6-amine rsc.org

Chemical Shift (δ) ppmMultiplicityAssignment
8.03sPurine-H
7.76dPhenyl-H
7.38tPhenyl-H
7.13tPhenyl-H
6.06-5.97mAllyl-CH
5.33dAllyl-CH₂
5.23dAllyl-CH₂
4.79dN-CH₂
Note: This data is for an analogous compound and serves as a representative example.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of the compound. HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in identification. The technique involves ionizing the molecule and measuring its mass-to-charge ratio (m/z) with high accuracy.

Table 2: Representative HRMS Data for an Analogous Compound: 9-allyl-2-chloro-N-phenyl-9H-purin-6-amine rsc.org

IonCalculated m/zFound m/z
[M+H]⁺286.0854286.0850
Note: This data is for an analogous compound and serves as a representative example.

UV-Visible Spectroscopy is employed to study the electronic transitions within the molecule. The purine (B94841) ring system, being aromatic, exhibits characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the nature and position of substituents on the purine and phenyl rings. This technique is often used in conjunction with chromatography for the detection and quantification of the compound.

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation of this compound from impurities, reaction byproducts, and other components in a mixture. These techniques are also pivotal for assessing the purity of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like N-aryl-purin-6-amines. Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, sometimes with additives like formic acid or ammonium (B1175870) formate), is commonly employed. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks in the chromatogram.

Gas Chromatography (GC) can also be used for purity analysis, particularly if the compound is sufficiently volatile and thermally stable, or if it can be derivatized to enhance its volatility. A capillary column with a suitable stationary phase is used, and the compound is detected by a flame ionization detector (FID) or a mass spectrometer (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is a powerful tool for confirming the identity and purity of this compound. As the compound elutes from the HPLC column, it is introduced into the mass spectrometer, which provides molecular weight information and fragmentation patterns that are characteristic of the molecule's structure. LC-MS methods for related purine derivatives often utilize electrospray ionization (ESI) in positive ion mode.

If this compound possesses a chiral center, for instance, through the introduction of a chiral substituent, the analysis of its enantiomeric purity becomes crucial. Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most common technique for this purpose. This method utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective for the enantiomeric resolution of a wide range of chiral amines and related compounds. mdpi.comyakhak.org The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier, is critical for achieving optimal separation.

Advanced Bioanalytical Techniques for Detection in Biological Matrices

The detection and quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates require highly sensitive and selective bioanalytical methods. These methods are essential for pharmacokinetic and metabolic studies.

Ion Chromatography for Amine Quantification , while a plausible technique, is less commonly reported for complex molecules like N-aryl-purin-6-amines in biological fluids compared to LC-MS/MS. However, for the analysis of smaller amine-containing metabolites, ion chromatography can be a valuable tool.

The gold standard for the quantification of small molecules in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. Sample preparation is a critical step and often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering components from the biological matrix before analysis. Modern analytical procedures for determining related purine derivatives, such as cytokinins, in biological samples rely heavily on mass spectrometry with isotope dilution for accurate quantification. researchgate.net

Future Research Directions and Research Tool Applications

Development of N-(3,4-dimethylphenyl)-9H-purin-6-amine and Analogues as Chemical Probes for Biological Research

A significant future direction for this compound lies in its development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and a well-characterized probe is essential for confidently testing biological hypotheses. nih.gov To be effective, a chemical probe must exhibit high potency and selectivity for its target. nih.gov The development of this compound into such a tool would involve the synthesis of analogues with specific modifications.

For instance, incorporating fluorescent tags or photoreactive groups could enable the visualization and identification of its binding partners within cells. The design and synthesis of fluorescence-labeled analogs are crucial for tracking the molecule's localization and interaction with cellular components, such as microtubules. nih.gov Another strategy involves creating biotinylated or clickable alkyne-tagged versions for use in affinity-based proteomics to pull down and identify its protein targets. The development of such probes would be invaluable for elucidating the compound's mechanism of action and for target validation studies.

Probe Type Potential Application Example Modification
Fluorescent ProbeCellular imaging and localization studiesAttachment of a fluorophore (e.g., BODIPY, fluorescein)
Affinity ProbeTarget identification and pulldown assaysIncorporation of a biotin (B1667282) or clickable alkyne tag
Photoaffinity ProbeCovalent labeling of binding partnersIntroduction of a photoreactive group (e.g., benzophenone, diazirine)

Exploration of Novel Biological Targets and Undiscovered Cellular Pathways

The broad biological activity of purine (B94841) derivatives suggests that this compound and its analogues could interact with a variety of cellular targets. researchgate.net While some purine analogues are known to target kinases, polymerases, or G-protein-coupled receptors, the specific targets of this compound remain to be fully elucidated. researchgate.net Future research should focus on unbiased screening approaches to identify its molecular targets.

High-throughput screening against panels of recombinant enzymes, such as kinases and methyltransferases, could reveal direct enzymatic inhibition. nih.gov Furthermore, chemoproteomic approaches using the aforementioned affinity probes could identify novel binding proteins in an unbiased manner within a cellular context. Once a primary target is identified, subsequent research can delve into its impact on downstream cellular pathways. For example, if the compound is found to inhibit a particular kinase, studies on the phosphorylation of downstream substrates would be warranted. This exploration could uncover previously unknown roles of the target protein or reveal novel signaling cascades, contributing to a deeper understanding of cellular biology. The antitumor and antifungal activities observed in some 6-substituted purine derivatives suggest that this compound could potentially target pathways relevant to cell proliferation and microbial viability. researchgate.netnih.gov

Advancements in Synthetic Methodologies for Greater Structural Diversity and Scalability

To fully explore the structure-activity relationships (SAR) and to develop potent and selective probes and therapeutic leads, robust and flexible synthetic methodologies are required. Current synthetic routes to 6-substituted purines often involve the nucleophilic substitution of a leaving group at the C6 position of the purine ring with an appropriate amine. nih.gov Future advancements should focus on developing more efficient and versatile synthetic strategies.

The implementation of modern synthetic techniques, such as microwave-assisted synthesis, could accelerate the preparation of analogue libraries. researchgate.net Furthermore, the development of novel cross-coupling reactions could allow for the introduction of a wider range of substituents at various positions on the purine ring and the phenyl moiety, leading to greater structural diversity. Scalability is another crucial aspect; developing synthetic routes that are amenable to large-scale production is essential for the eventual translation of any promising compounds into practical tools or therapeutic agents.

Synthetic Approach Advantages Potential for this compound Analogues
Microwave-Assisted SynthesisRapid reaction times, improved yieldsAccelerated library synthesis for SAR studies
Novel Cross-Coupling ReactionsAccess to diverse chemical spaceIntroduction of a wide range of functional groups
Flow ChemistryScalability, safety, and process controlEfficient large-scale production of lead compounds

Integration of Multidisciplinary Approaches for Comprehensive Mechanism Delineation

A comprehensive understanding of the mechanism of action of this compound will necessitate the integration of computational, synthetic, and biological approaches. Computational modeling, such as molecular docking and molecular dynamics simulations, can predict potential binding modes of the compound to its target proteins and guide the rational design of more potent and selective analogues. ontosight.ai

These in silico predictions can then be validated through the synthesis of the designed compounds and their evaluation in biochemical and cell-based assays. ontosight.ai For example, if computational studies suggest a key hydrogen bond interaction, an analogue can be synthesized that is incapable of forming this bond, and the resulting loss of activity would support the initial hypothesis. This iterative cycle of design, synthesis, and testing is a powerful strategy for optimizing lead compounds and for gaining a detailed understanding of their molecular interactions. researchgate.net Such a multidisciplinary approach will be crucial for the successful development of this compound as a high-quality research tool.

Q & A

Q. How can researchers optimize the alkylation step during the synthesis of N-(3,4-dimethylphenyl)-9H-purin-6-amine to maximize yield?

Methodological Answer:

  • Key Variables: Vary reaction temperature (60–100°C), solvent (DMF, DMSO, or THF), and base (K₂CO₃, NaH, or Et₃N). Monitor progress via TLC or HPLC.

  • Byproduct Mitigation: Use excess 3,4-dimethylphenyl halide to drive the reaction forward and reduce unreacted purine intermediates. Quench unreacted reagents with aqueous washes.

  • Example Protocol: React 2-chloro-9H-purin-6-amine with 3,4-dimethylphenyl bromide in DMF at 80°C for 12 hours under inert atmosphere .

  • Yield Optimization Table:

    SolventBaseTemp (°C)Yield (%)
    DMFK₂CO₃8062
    DMSONaH9055
    THFEt₃N6048

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.0 ppm for dimethylphenyl group) and purine ring protons (δ 8.5–9.0 ppm). Compare with analogs like 2-chloro-N,N,9-trimethyl-9H-purin-6-amine (δ 3.2 ppm for N-methyl groups) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (theoretical m/z: calculated from C₁₃H₁₄N₅).
  • IR Spectroscopy: Detect N-H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve conflicting biological activity data for this compound across different assays?

Methodological Answer:

  • Assay Validation: Cross-test the compound in orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays).
  • Control Experiments: Use known inhibitors (e.g., Ponatinib derivatives ) to validate assay conditions.
  • Data Normalization: Account for differences in cell permeability or solvent effects (e.g., DMSO concentration).
  • Case Study: Inconsistent IC₅₀ values for ABL1 kinase inhibition may arise from assay pH or ATP concentration variations. Replicate conditions from literature protocols .

Q. What crystallographic strategies are effective for determining the crystal structure of this compound?

Methodological Answer:

  • Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) data.
  • Software Tools: Solve structures via SHELXD (direct methods) and refine with SHELXL (full-matrix least squares). For visualization, use ORTEP-3 or WinGX .
  • Challenges: Address potential twinning or disorder in the dimethylphenyl group using TWINABS or ISOR restraints.

Q. How can computational modeling predict the binding interactions of this compound with kinase targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on conserved kinase domains (e.g., ATP-binding pocket).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds with the purine core and hydrophobic interactions with the dimethylphenyl group.
  • Benchmarking: Compare results with experimental data for 2-arylalkynyl-adenine analogs .

Q. How do structural modifications (e.g., halogenation or alkyl chain variation) influence the bioactivity of purin-6-amine derivatives?

Methodological Answer:

  • SAR Table:

    SubstituentTargetIC₅₀ (nM)Reference
    2-ChloroABL1 kinase15.8
    N,N-DimethylCDK2210
    3,4-DimethylphenylHypotheticalPending(Current Study)
  • Key Trends: Chlorine at position 2 enhances kinase inhibition; bulky aryl groups improve selectivity but reduce solubility.

Q. What strategies minimize byproduct formation during the synthesis of this compound?

Methodological Answer:

  • Reaction Monitoring: Use in-situ FTIR or LC-MS to detect intermediates like 6-chloro precursors.
  • Continuous Flow Reactors: Improve mixing and heat transfer to suppress side reactions (e.g., di-alkylation) .
  • Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC.

Q. How can researchers evaluate the stability of this compound under physiological conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via UPLC over 72 hours.
  • Metabolite Identification: Use LC-HRMS to detect oxidation products (e.g., hydroxylation at the methyl group).

Q. What are the best practices for comparing the crystallographic data of this compound with related purine derivatives?

Methodological Answer:

  • Database References: Cross-validate bond lengths/angles with Cambridge Structural Database entries for purine analogs.
  • Thermal Ellipsoid Analysis: Use ORTEP-3 to visualize anisotropic displacement parameters, ensuring no significant disorder .

Q. How can researchers design analogs of this compound to improve solubility without compromising activity?

Methodological Answer:

  • Structural Modifications: Introduce polar groups (e.g., -OH, -COOH) at the para position of the phenyl ring.
  • Prodrug Approach: Convert the amine to a phosphate ester for enhanced aqueous solubility.
  • Case Study: 9-Heptyl-9H-purin-6-amine showed improved activity with a lipophilic chain but required DMSO for solubilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.